3-Chloroisonicotinoyl chloride chemical structure
3-Chloroisonicotinoyl chloride chemical structure
An In-Depth Technical Guide to 3-Chloroisonicotinoyl Chloride: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 3-Chloroisonicotinoyl chloride (CAS No. 895128-46-8), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] We delve into its core chemical structure, exploring the electronic and steric influences of its constituent moieties. The narrative follows a logical progression from fundamental physicochemical properties to detailed synthetic methodologies, elucidating the mechanistic rationale behind preferred laboratory protocols. Emphasis is placed on the compound's reactivity as a potent acylating agent and its strategic importance in the design of novel therapeutics, underscored by the well-documented role of chlorinated heterocycles in enhancing pharmacological profiles.[2][3] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, safe handling, and synthetic applications.
Molecular Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 3-Chloroisonicotinoyl chloride is systematically known as 3-chloropyridine-4-carbonyl chloride. Its key identifiers are summarized in the table below.
| Property | Value | Source |
| Systematic Name | 3-Chloropyridine-4-carbonyl chloride | N/A |
| Common Synonym | 3-Chloroisonicotinoyl chloride | N/A |
| CAS Number | 895128-46-8 | [1] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1][4] |
| SMILES Code | O=C(Cl)C1=C(Cl)C=NC=C1 | [1] |
Core Chemical Structure
The structure of 3-Chloroisonicotinoyl chloride is characterized by a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position (the iso position) with a highly reactive acyl chloride group. This arrangement imparts a unique electronic profile that dictates its reactivity and utility. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The Strategic Role of "Magic Chlorine" in Drug Discovery
The incorporation of chlorine atoms into lead compounds is a time-tested strategy in medicinal chemistry to modulate a molecule's biological profile.[5] Chlorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to target proteins.[6] The presence of chlorine on a heterocyclic scaffold, as seen in 3-Chloroisonicotinoyl chloride, is particularly valuable. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in developing effective therapeutics for a wide range of diseases.[3][6] This makes building blocks like 3-Chloroisonicotinoyl chloride highly sought after in pharmaceutical research and development.[2]
Synthesis and Mechanistic Considerations
Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common and reliable laboratory-scale methods involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Retrosynthetic Pathway
The synthesis logically begins with the commercially available precursor, 3-chloroisonicotinic acid. The key transformation is the conversion of the carboxylic acid functional group into an acyl chloride.
Recommended Synthetic Protocol
This protocol details the conversion of 3-chloroisonicotinic acid to 3-Chloroisonicotinoyl chloride using thionyl chloride. The choice of thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.
Materials:
-
3-Chloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize evolved HCl and SO₂ gases. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add 3-chloroisonicotinic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirring suspension at room temperature. The addition should be performed using a dropping funnel or syringe. An exothermic reaction and gas evolution will be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive thionyl chloride.
-
The resulting crude product, 3-Chloroisonicotinoyl chloride, is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed.
-
Self-Validation: The endpoint of the reaction is validated by the cessation of gas evolution and the formation of a homogenous solution, indicating the consumption of the solid starting material.
Reactivity and Synthetic Utility
Nucleophilic Acyl Substitution: The Primary Reaction Pathway
The acyl chloride moiety is the most reactive carboxylic acid derivative, making 3-Chloroisonicotinoyl chloride an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis back to the carboxylic acid).
Example Protocol: Synthesis of N-benzyl-3-chloroisonicotinamide
This protocol demonstrates a typical amidation reaction, a cornerstone of drug development for creating stable, biologically relevant linkages.
Materials:
-
3-Chloroisonicotinoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as an acid scavenger)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve 3-Chloroisonicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution with vigorous stirring. The triethylamine is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.
-
Trustworthiness: The inclusion of an acid scavenger (triethylamine) is a self-validating step; its omission would lead to poor yields due to protonation of the starting amine, a common pitfall. The aqueous workup systematically removes unreacted starting materials and salts, ensuring a cleaner crude product for final purification.
Spectroscopic Characterization
Confirming the identity and purity of 3-Chloroisonicotinoyl chloride requires a multi-faceted analytical approach. Below are the predicted spectroscopic signatures based on its structure and data from analogous compounds.[4][7]
| Technique | Feature | Predicted Value / Observation | Rationale |
| IR Spectroscopy | C=O Stretch | ~1780-1810 cm⁻¹ | The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the bond order, shifting the stretching frequency to a higher wavenumber compared to ketones or amides. |
| C-Cl Stretch | ~650-850 cm⁻¹ | Typical region for acyl chloride C-Cl stretching. | |
| ¹H NMR | Aromatic Protons | δ 7.5-9.0 ppm | Protons on the electron-deficient pyridine ring will be deshielded and appear downfield. Expect three distinct signals, likely doublets or singlets depending on coupling. |
| ¹³C NMR | Carbonyl Carbon | δ 165-175 ppm | The acyl chloride carbonyl carbon is highly deshielded and appears significantly downfield. |
| Aromatic Carbons | δ 120-160 ppm | Five distinct signals are expected for the carbons of the pyridine ring. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 175/177/179 | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. |
| Key Fragment | [M-Cl]⁺ | Loss of the acyl chloride chlorine (m/z = 140/142) would be a prominent fragmentation pathway. |
Safety, Handling, and Storage
3-Chloroisonicotinoyl chloride is a reactive and corrosive compound that demands careful handling.
-
Handling: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[8][11]
-
Reactivity Hazards: It reacts violently with water and other protic solvents to release corrosive HCl gas.[8] It is classified as corrosive and can cause severe skin burns and eye damage.[9][12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[9] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.
Conclusion
3-Chloroisonicotinoyl chloride is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex molecular architectures with significant potential in pharmaceutical and materials science. Its structure, dominated by a highly electrophilic acyl chloride and a functionalized pyridine ring, provides a reliable handle for introducing the 3-chloroisonicotinoyl moiety. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in a research and development setting.
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